

What is [Compound Name] and its chemical structure?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Msack

Cat. No.: B1365137

[Get Quote](#)

An In-depth Technical Guide to Osimertinib

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC).^{[1][2]} It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.^{[3][4]}

Chemical Identity and Structure

Osimertinib is a mono-anilino-pyrimidine compound.^[4] It is administered as a mesylate salt.^[1] The drug's chemical name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{{4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.^{[1][5]}

The chemical structure of Osimertinib is provided below: Chemical structure of osimertinib.

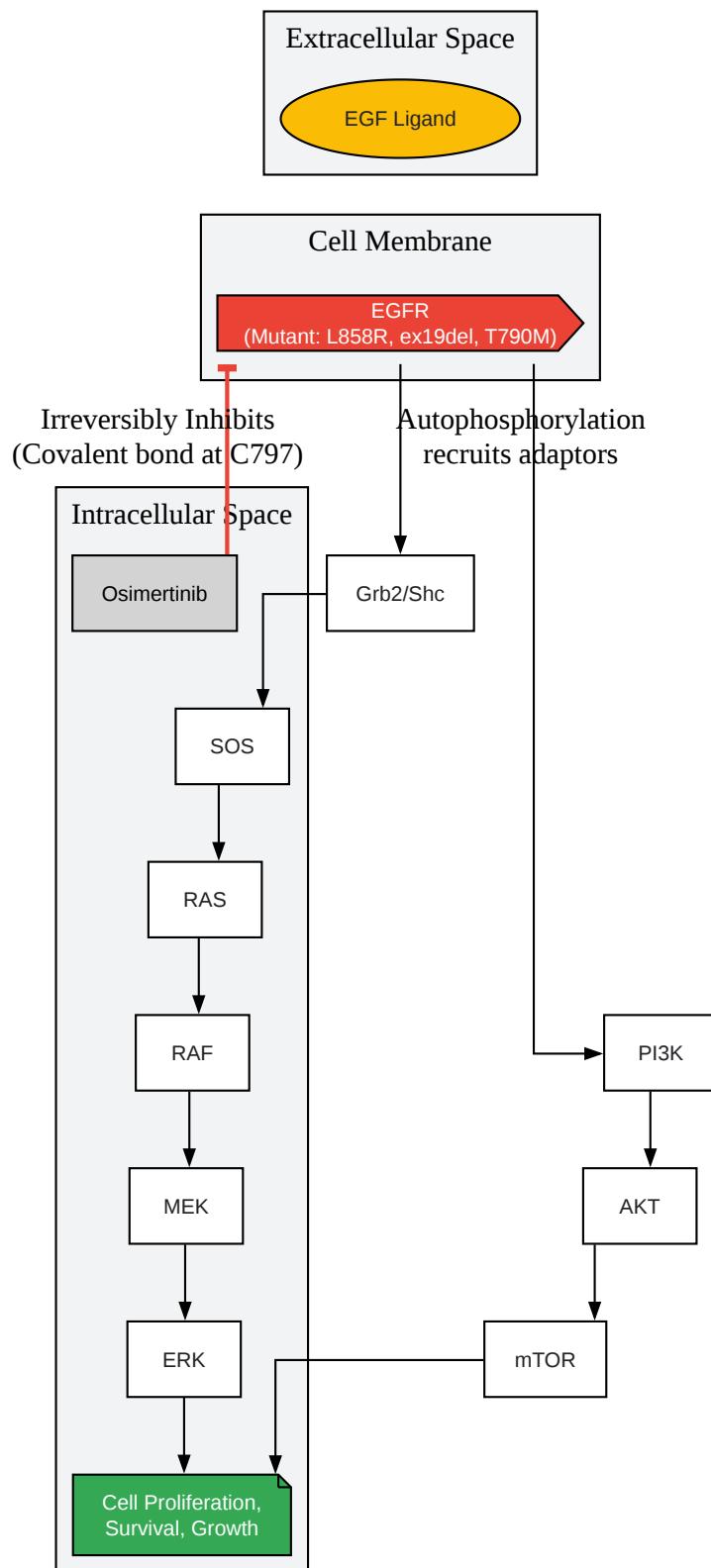

Source: Wikimedia Commons

Table 1: Chemical and Physical Properties of Osimertinib

Property	Value	Reference
IUPAC Name	N-(2-{--INVALID-LINK-- amino}-4-methoxy-5-{{4-(1- methyl-1H-indol-3-yl)pyrimidin- 2-yl]amino}phenyl)prop-2- enamide	[1]
Molecular Formula	C28H33N7O2	[1] [5]
Molar Mass	499.619 g·mol⁻¹	[1]
CAS Number	1421373-65-0	[5]
DrugBank ID	DB09330	[1]
PubChem CID	71496458	[1]

Mechanism of Action

Osimertinib is an irreversible inhibitor that potently and selectively targets mutant forms of EGFR, including those with sensitizing mutations (such as L858R or exon 19 deletion) and the T790M resistance mutation.[\[4\]](#)[\[6\]](#)[\[7\]](#) It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, which irreversibly blocks its activity.[\[4\]](#)[\[6\]](#)[\[8\]](#) This inhibition prevents the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cell proliferation and survival.[\[6\]](#)[\[9\]](#) A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to a more manageable side-effect profile compared to earlier-generation TKIs.[\[4\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the point of irreversible inhibition by Osimertinib.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with a median time to Cmax of 6 hours.[\[1\]](#) It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[\[1\]](#)[\[10\]](#) The drug has an estimated mean half-life of 48 hours and is eliminated mainly through feces (68%) and to a lesser extent, urine (14%).[\[1\]](#)[\[11\]](#)

Table 2: Summary of Osimertinib Pharmacokinetic Parameters

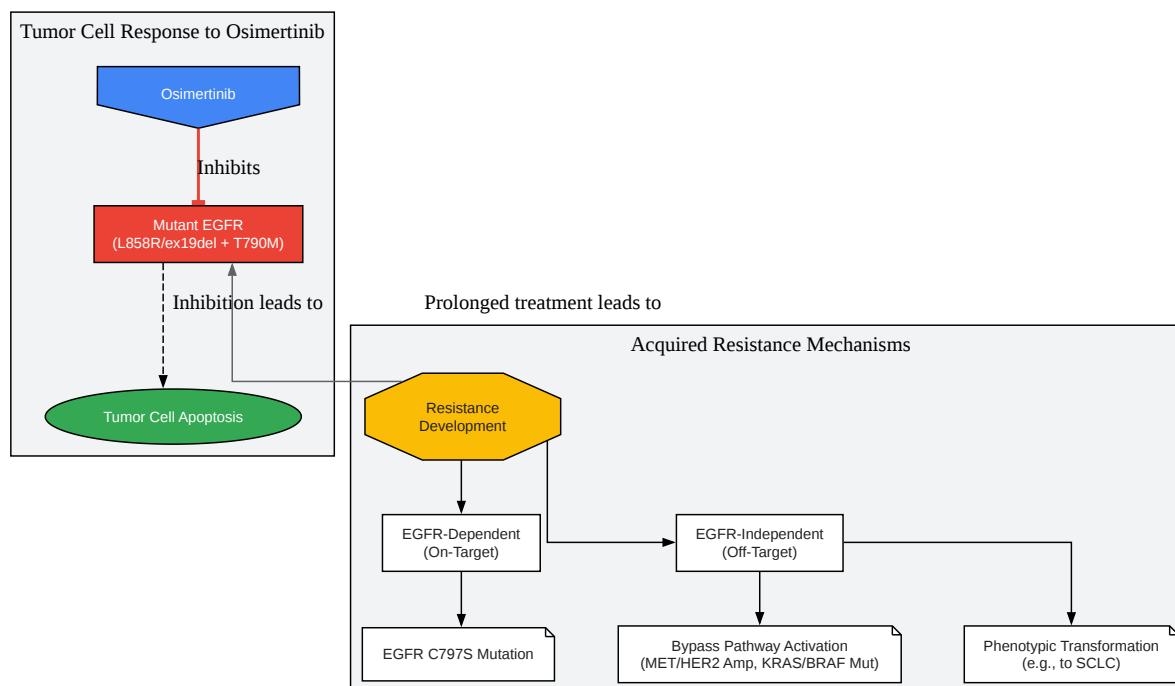
Parameter	Value	Reference
Time to Cmax (Tmax)	6 hours (median)	[1]
Half-life (t _{1/2})	~48 hours	[1] [11]
Oral Clearance (CL/F)	14.3 L/h	[1] [11]
Metabolism	Primarily via CYP3A4 and CYP3A5	[1] [10]
Excretion	68% in feces, 14% in urine	[1] [11]
Active Metabolites	AZ5104 and AZ7550 (~10% of parent exposure each)	[10] [12]

Clinical Efficacy

Osimertinib has demonstrated significant efficacy in multiple clinical trials, both as a first-line treatment for EGFR-mutated NSCLC and as a second-line treatment for patients with the T790M resistance mutation.

Table 3: Summary of Key Phase III Clinical Trial Results

Trial	Setting	Comparison	Median Progression-Free Survival (PFS)	Overall Survival (OS)	Reference
FLAURA	1st-Line	Osimertinib vs. 1st-Gen TKI (Gefitinib/Erlotinib)	18.9 months vs. 10.2 months	38.6 months vs. 31.8 months	[13][14]
AURA3	2nd-Line (T790M+)	Osimertinib vs. Platinum-Pemetrexed Chemotherapy	10.1 months vs. 4.4 months	Not the primary endpoint	[11]
FLAURA2	1st-Line	Osimertinib + Chemo vs. Osimertinib Monotherapy	25.5 months vs. 16.7 months	Statistically significant improvement reported	[15]
ADAURA	Adjuvant (Stage IB-IIIA)	Osimertinib vs. Placebo	Hazard Ratio: 0.27	51% reduction in the risk of death (HR: 0.49)	[16]


Mechanisms of Acquired Resistance

Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[3] These resistance mechanisms are broadly classified as either EGFR-dependent (on-target) or EGFR-independent (off-target).[3][17]

- EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797S residue in exon 20.[8][17][18] This

mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain. Other rare EGFR mutations have also been identified.[18]

- EGFR-Independent Resistance: These mechanisms involve the activation of alternative "bypass" signaling pathways that allow the cancer cells to survive and proliferate despite EGFR inhibition.[3] Common bypass pathways include MET amplification, HER2 amplification, and activation of the RAS-MAPK pathway through mutations in genes like KRAS or BRAF.[8][19] Phenotypic transformation, such as the transition from NSCLC to small-cell lung cancer (SCLC), is another form of resistance.[3]

[Click to download full resolution via product page](#)

Caption: Overview of acquired resistance mechanisms to Osimertinib.

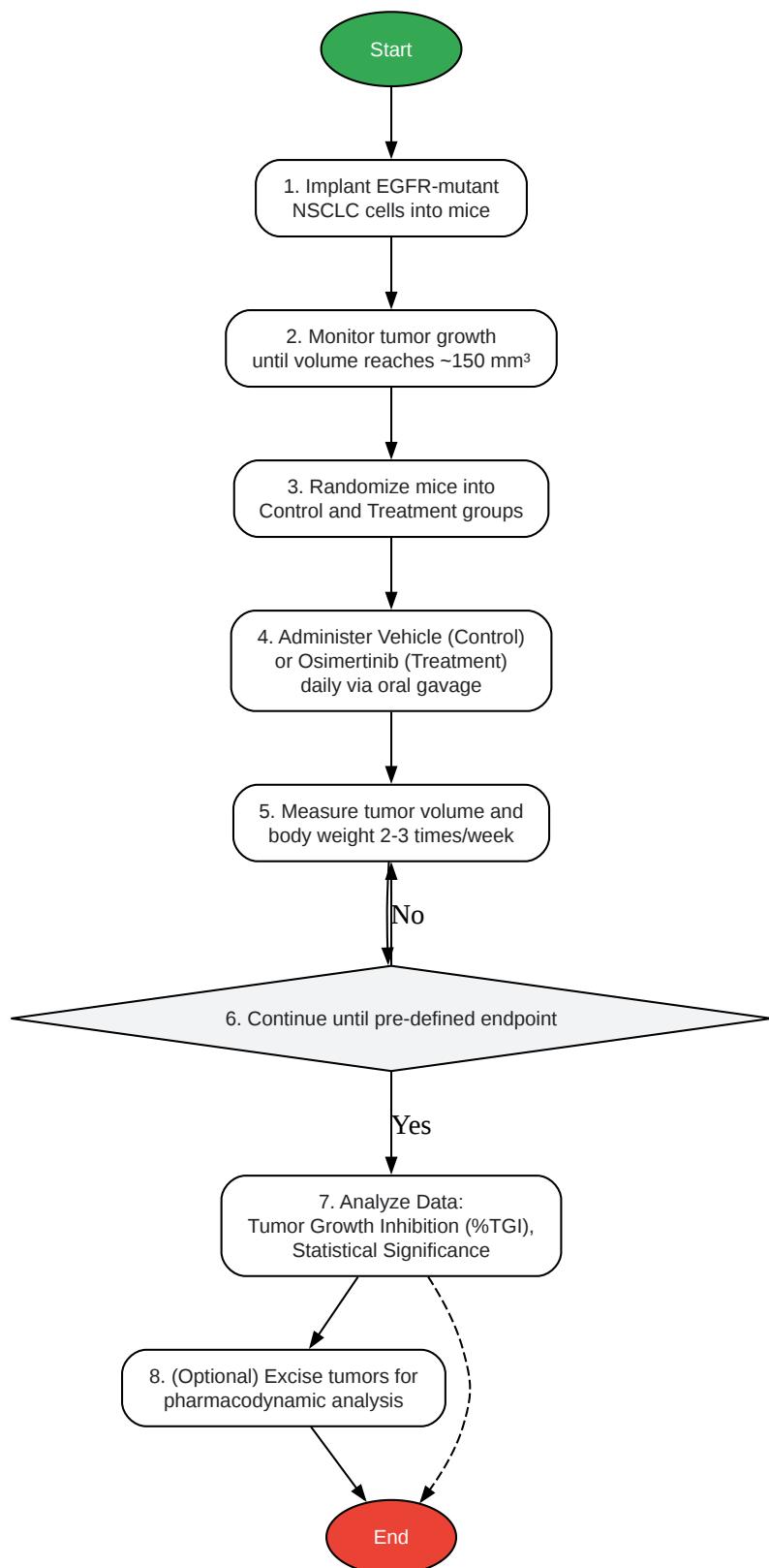
Experimental Protocols

In Vivo Antitumor Activity Assessment in Xenograft Models

This protocol provides a generalized methodology for evaluating the efficacy of Osimertinib in preclinical mouse models, based on descriptions of such experiments.[\[4\]](#)

- Cell Culture and Implantation:

- Culture human NSCLC cell lines harboring relevant EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M).
- Harvest cells during the exponential growth phase.
- Implant a specific number of cells (e.g., 5×10^6) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).


- Tumor Growth and Treatment Initiation:

- Monitor mice regularly for tumor formation and growth. Measure tumor volume using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

- Drug Administration:

- Prepare Osimertinib in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).
- Administer Osimertinib orally (p.o.) once daily at specified doses (e.g., 5, 10, 25 mg/kg).
- The control group receives the vehicle only.

- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor for any signs of toxicity.
 - The study endpoint may be a specific time point (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.
- Data Analysis:
 - Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the control group.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
 - At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR).

[Click to download full resolution via product page](#)

Caption: Workflow for a preclinical xenograft study of Osimertinib.

Safety and Adverse Events

The most common adverse effects associated with Osimertinib are generally considered manageable.[1][11]

Table 4: Common Adverse Events Reported in Clinical Trials (>10% incidence)

Adverse Event	Frequency	Reference
Diarrhea	Very Common	[1][13]
Rash	Very Common	[1][13]
Dry Skin / Itchy Skin	Very Common	[1]
Nail Toxicity / Paronychia	Very Common	[1][13]
Stomatitis (Sore Mouth)	Very Common	[1][13]
Musculoskeletal Pain	Very Common	[13]
Fatigue	Very Common	[13]
Decreased Platelet Count	Very Common	[1]
Decreased Leukocyte Count	Very Common	[1]
Decreased Neutrophil Count	Very Common	[1]

Interstitial lung disease (ILD)/pneumonitis is a less common but serious adverse event that has been reported.[1][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgrx.org]
- 10. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tagrissohcp.com [tagrissohcp.com]
- 14. A Phase II Trial of Osimertinib as the First-Line Treatment of Non-Small Cell Lung Cancer Harboring Activating EGFR Mutations in Circulating Tumor DNA: LiquidLung-O-Cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. youtube.com [youtube.com]
- 17. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [What is [Compound Name] and its chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365137#what-is-compound-name-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com